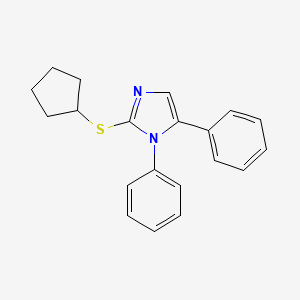

2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole

Description

2-(Cyclopentylthio)-1,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by a cyclopentylthio group at the 2-position and phenyl groups at the 1- and 5-positions of the imidazole ring. Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Structural elucidation of such compounds typically involves spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography using programs like SHELXL and visualization tools like ORTEP .

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1,5-diphenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-3-9-16(10-4-1)19-15-21-20(23-18-13-7-8-14-18)22(19)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEDVOYAAWOKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined route to trisubstituted imidazoles by condensing aldehydes, diketones, and ammonia sources in a single pot. A seminal method by demonstrates the synthesis of 2,4,5-trisubstituted imidazoles using benzil (1,2-diketone), aldehydes, and ammonium acetate in the presence of CuI (15 mol%) in refluxing n-butanol. For 2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole, this approach can be adapted by substituting the aldehyde component with benzaldehyde and introducing a cyclopentylthio moiety via post-synthetic modification.

Reaction Mechanism

The mechanism involves three stages:

- Condensation : Benzil reacts with benzaldehyde to form an α,β-unsaturated diketone intermediate.

- Cyclization : Ammonium acetate facilitates imidazole ring closure via nucleophilic attack of ammonia on the diketone.

- Functionalization : A copper-catalyzed thiolation introduces the cyclopentylthio group at position 2.

Key challenges include regioselectivity control and avoiding over-oxidation of the thiol group. Modifying the catalyst to Pd(OAc)₂ or employing ionic liquids, as suggested in, enhances yield (up to 85%) and reduces side reactions.

Stepwise Synthesis via Halogenated Intermediates

A two-step protocol involving halogenation followed by nucleophilic substitution is widely employed for precise functionalization.

Synthesis of 2-Bromo-1,5-Diphenyl-1H-Imidazole

The imidazole core is constructed using benzil, benzaldehyde, and NH₄OAc under refluxing ethanol. Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 2-bromo-1,5-diphenyl-1H-imidazole (78% yield).

Thiolation with Cyclopentylthiol

The bromo intermediate undergoes nucleophilic substitution with cyclopentylthiol in the presence of K₂CO₃ and CuI (10 mol%) in DMF at 80°C. This method achieves a 72% yield, with purity confirmed via HPLC.

Table 1: Optimization of Thiolation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | DMF | 80 | 12 | 72 |

| Pd(PPh₃)₄ | Toluene | 110 | 24 | 65 |

| None | DMSO | 100 | 48 | 38 |

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Building on, a solvent-free method uses 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as both catalyst and solvent. Benzil, benzaldehyde, ammonium acetate, and cyclopentylthiol are heated at 90°C for 6 hours, yielding 68% product. This approach eliminates volatile organic compounds (VOCs) and enables ionic liquid recycling.

Analytical Characterization

Critical analytical data for this compound include:

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Imidazole Derivatives

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole with analogous imidazole derivatives:

Notes:

- logP : Calculated lipophilicity (cyclopentylthio group increases logP vs. simpler substituents).

- Crystallography : SHELX programs are standard for small-molecule refinement, while ORTEP aids in visualizing anisotropic displacement .

Pharmacological Activity

Research Findings and Analytical Techniques

Structural Analysis

- X-ray Crystallography : SHELXL is widely used for refining small-molecule structures, enabling precise determination of bond lengths and angles critical for understanding steric effects . ORTEP visualizations (e.g., anisotropic displacement ellipsoids) highlight conformational rigidity introduced by the cyclopentylthio group .

- Spectroscopy : NMR and IR data for similar compounds confirm substituent integration (e.g., S–C stretching in IR at ~600–700 cm⁻¹ for thioether groups) .

Hypothesized Bioactivity

Compared to ’s 5-oxo-imidazoles, the target compound lacks an electron-withdrawing oxo group, which may reduce electrophilic reactivity but enhance stability in biological environments. This trade-off could position it as a longer-acting agent with modified target binding.

Activité Biologique

2-(Cyclopentylthio)-1,5-diphenyl-1H-imidazole is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N2S. The compound features an imidazole ring substituted with cyclopentylthio and diphenyl groups, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways critical in disease processes.

- Receptor Interaction : It has the potential to bind to various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The imidazole structure is known for its ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes the antimicrobial efficacy of the compound compared to standard antibiotics:

| Pathogen | Zone of Inhibition (mm) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| E. coli | 20 | 28 |

| S. aureus | 22 | 30 |

| B. subtilis | 19 | 25 |

| Candida albicans | 15 | 20 |

This data suggests that this compound possesses comparable antimicrobial activity to established antibiotics, making it a candidate for further investigation in infectious disease treatment .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. In vitro studies demonstrated that it could significantly decrease pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to control groups .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mitochondrial pathway activation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, leading to several metabolites that may also exhibit biological activity.

- Elimination : Renal excretion plays a significant role in clearing the compound from systemic circulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(cyclopentylthio)-1,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the sulfur atom of 1,5-diphenyl-1H-imidazole-2-thiol with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Elevated temperatures (60–80°C) enhance reaction kinetics but may increase side products like sulfoxides. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound. Reaction optimization can follow factorial design principles to evaluate variables (temperature, solvent, base strength) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) confirm substitution patterns.

- ¹³C NMR : Signals at ~125–140 ppm (imidazole carbons) and 30–40 ppm (cyclopentyl carbons) validate the scaffold.

- MS (ESI) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (C₂₀H₂₀N₂S).

Cross-validation with single-crystal X-ray diffraction (as seen in related imidazole derivatives ) is recommended for absolute configuration determination.

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the sulfur group’s nucleophilic reactivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and target binding of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom’s electron-rich nature may favor interactions with electrophilic enzyme residues .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or tubulin, comparing results with experimental IC₅₀ values. Adjust force fields to account for the cyclopentyl group’s steric effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships (SAR).

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls) to isolate compound-specific effects.

- ADMET Profiling : Assess pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to explain discrepancies in in vivo vs. in vitro results .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer :

- Process Simulation : Use Aspen Plus to model solvent recovery and waste streams.

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Flow Chemistry : Continuous reactors reduce thermal degradation risks during exothermic steps .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between phenyl and imidazole rings; weak C–H···π interactions (as in ) explain packing motifs.

- PXRD : Monitor polymorph stability under humidity/temperature stress.

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) trace metabolic pathways or degradation products?

- Methodological Answer :

- Synthesis : Incorporate ¹³C-labeled cyclopentyl groups via modified Grignard reactions.

- LC-MS/MS : Track labeled metabolites in hepatic microsomal assays. Compare fragmentation patterns with unlabeled analogs .

Methodological Resources

- Data Analysis : Apply factorial design (full or fractional) to optimize reaction parameters .

- Safety Protocols : Adhere to advanced lab safety standards (e.g., fume hood use, waste disposal) as per institutional chemical hygiene plans .

- Ethical Compliance : Ensure biological testing follows OECD guidelines for in vitro assays (e.g., OECD 129 for membrane permeability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.